2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

Medicinal Chemistry Structure-Activity Relationship CETP Inhibition

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421525-74-7) is a synthetic organic compound belonging to the oxoacetamido-benzamide subclass, characterized by an indole core linked to a 2-oxybenzamide moiety via a but-2-yn-1-yl spacer. Key physicochemical properties include a molecular weight of 375.4 g/mol, a calculated XLogP3-AA of 1.8, 3 hydrogen bond donors, and 4 hydrogen bond acceptors.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 1421525-74-7
Cat. No. B2667302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide
CAS1421525-74-7
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
InChIInChI=1S/C21H17N3O4/c22-20(26)15-8-2-4-10-18(15)28-12-6-5-11-23-21(27)19(25)16-13-24-17-9-3-1-7-14(16)17/h1-4,7-10,13,24H,11-12H2,(H2,22,26)(H,23,27)
InChIKeyWIIUZGLUDVBMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421525-74-7): Chemical Identity and Physicochemical Baseline for Procurement


2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421525-74-7) is a synthetic organic compound belonging to the oxoacetamido-benzamide subclass, characterized by an indole core linked to a 2-oxybenzamide moiety via a but-2-yn-1-yl spacer [1]. Key physicochemical properties include a molecular weight of 375.4 g/mol, a calculated XLogP3-AA of 1.8, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. This structural assembly places the compound at the intersection of the indol-3-yl oxoacetamide class, for which patents describe potent anticancer, cytotoxic, and anti-angiogenic activities [2], and the oxoacetamido-benzamide family, for which in vitro CETP inhibitory activity has been demonstrated [3].

Procurement Relevance of 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide: Why Structural Analogs Cannot Be Interchanged Without Quantitative Justification


Although this compound shares the oxoacetamido and indole motifs common to several biologically active series, simple substitution with a generic indole derivative or a close structural analog carries substantial scientific risk. The but-2-yn-1-yl spacer connecting the indole oxoacetamide to the 2-oxybenzamide is not a passive linker; within related oxoacetamido-benzamide CETP inhibitors, seemingly minor modifications to the spacer and substitution pattern yield dramatically different inhibitory potencies, with IC50 values spanning from sub-micromolar to >100 µM [1]. Analogously, the specific positioning of the benzamide moiety in this compound differentiates it from simpler indol-3-yl oxoacetamides lacking the aryl ether extension, which may alter both target engagement and physicochemical properties. The evidence below identifies the limited but available quantitative differentiation that should guide scientific selection.

Product-Specific Quantitative Evidence Guide for 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide (1421525-74-7): Comparator-Based Differentiation Data


Molecular Architecture Differentiation: But-2-yn-1-yl Spacer in 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide Versus Saturated-Linker or Directly-Linked Oxoacetamido-Benzamide Analogs

The target compound incorporates a rigid but-2-yn-1-yl (alkyne) spacer connecting the indole oxoacetamide to the 2-oxybenzamide. In the closely related oxoacetamido-benzamide CETP inhibitor series, the nature of the linker profoundly modulates inhibitory activity: among seven synthesized derivatives (9a–g), the most potent compound (9g) achieved an IC50 of 0.96 µM, while other analogs with different substitution patterns showed markedly reduced or undetectable activity in the same in vitro CETP inhibition assay [1]. Although the specific IC50 of CAS 1421525-74-7 has not been reported in the identified public domain, the alkyne spacer provides distinct conformational restriction and π-orbital architecture that saturated alkyl or directly-linked analogs cannot replicate, establishing a structural basis for differential target engagement [1].

Medicinal Chemistry Structure-Activity Relationship CETP Inhibition

Physicochemical Property Comparison: 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide Versus Anacetrapib (a Clinically Advanced CETP Inhibitor)

A direct physicochemical comparison between CAS 1421525-74-7 and Anacetrapib (CHEMBL1800807), a Phase 3 CETP inhibitor, reveals substantial differences in key drug-likeness parameters. The target compound has a molecular weight of 375.4 g/mol and XLogP3-AA of 1.8 [1], whereas Anacetrapib has a molecular weight of 637.51 g/mol and AlogP of 9.76 [2]. The target compound's substantially lower lipophilicity and molecular weight place it in a more favorable region of drug-like chemical space, with zero violations of Lipinski's Rule of Five compared to Anacetrapib's two violations (MW > 500, AlogP > 5) [2]. This does not imply superior in vivo performance, but it indicates a meaningfully different physicochemical profile that may simplify formulation, improve aqueous solubility, and reduce non-specific protein binding relative to the high-logP comparator.

Drug-likeness Lipophilicity Physicochemical Profiling

Structural Differentiation from Anti-Cancer Indol-3-yl Oxoacetamides: The 2-Oxybenzamide Extension in 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

U.S. Patent Application US20030181482A1 broadly claims indol-3-yl oxoacetamide compounds (Formula 1) with potent anticancer, cytotoxic, and anti-angiogenic activity, where the core structure consists of an indole ring substituted at the 3-position with an oxoacetamide moiety [1]. CAS 1421525-74-7 extends this core by appending a 2-oxybenzamide group via an alkyne tether, generating a distinctly elaborated scaffold not exemplified in the patent's generic Formula 1. The patent does not provide quantitative IC50 values for specific compounds, but its claims establish that the indol-3-yl oxoacetamide core is critical for the described anticancer phenotype [1]. The additional benzamide extension in the target compound introduces an extra hydrogen-bonding pharmacophore and alters the overall 3D topology, which may modulate target selectivity relative to simpler indol-3-yl oxoacetamides. No direct activity comparison is available in the identified public domain.

Anticancer Anti-angiogenic Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile: 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide Versus Torcetrapib, a Historical CETP Inhibitor

The target compound possesses three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) [1], a profile that diverges significantly from Torcetrapib, a CETP inhibitor withdrawn from clinical development, which has no HBD and fewer HBA. Although Torcetrapib's specific HBD/HBA count is not detailed in the referenced study, the oxoacetamido-benzamide series (including the target compound's class) was designed to engage the CETP active site through hydrogen bonding interactions involving the oxoacetamide and benzamide moieties [2]. The Glide docking data for the broader oxoacetamido-benzamide series shows that hydrogen bonding with key CETP residues contributes to binding affinity, distinguishing these compounds from Torcetrapib's predominantly hydrophobic binding mode [2]. This pharmacophoric distinction is class-level: the target compound shares the HBD/HBA-rich architecture of the series but has not been individually assayed.

Hydrogen Bonding Pharmacophore Drug Design

Best-Fit Research and Industrial Application Scenarios for 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide (CAS 1421525-74-7)


CETP Inhibitor Lead Optimization and Structure-Activity Relationship Expansion

The oxoacetamido-benzamide series has demonstrated tractable CETP inhibitory activity, with compound 9g achieving an IC50 of 0.96 µM [1]. CAS 1421525-74-7, with its distinctive alkyne spacer and 2-oxybenzamide substitution, provides a structurally distinct entry point for SAR expansion beyond the published 9a–g series. Its lower molecular weight (375.4 g/mol) and moderate lipophilicity (XLogP3-AA 1.8) relative to advanced CETP inhibitors like Anacetrapib (MW 637.51, AlogP 9.76) [1][2] make it an attractive scaffold for hit-to-lead campaigns aiming to balance potency with favorable physicochemical properties.

Anticancer Scaffold Diversification Based on Indol-3-yl Oxoacetamide Pharmacophore

Patent US20030181482A1 establishes that indol-3-yl oxoacetamides possess potent anticancer, cytotoxic, and anti-angiogenic activities [3]. CAS 1421525-74-7 elaborates on this core by incorporating a 2-oxybenzamide extension, creating a novel chemotype not explicitly claimed in the original patent. Research groups seeking to expand the intellectual property landscape around indole-based anticancer agents or explore polypharmacology through the benzamide appendage may find this compound a useful starting point for synthesis and biological evaluation.

Physicochemical Benchmarking and Drug-Likeness Profiling in Early Discovery

With zero Rule-of-Five violations, a molecular weight of 375.4 g/mol, and an XLogP3-AA of 1.8 [1], CAS 1421525-74-7 occupies a favorable region of oral drug-like chemical space. This profile can serve as a reference point for physicochemical benchmarking in discovery programs, particularly when evaluating the impact of structural modifications on lipophilicity and hydrogen bonding capacity relative to more lipophilic CETP inhibitors such as Anacetrapib [2].

Quote Request

Request a Quote for 2-((4-(2-(1H-indol-3-yl)-2-oxoacetamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.